REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[S:11][C:10]2[CH:9]=[N:8][C:7]([N:12](CO)[C:13]3[CH:18]=[CH:17][C:16]([N:19]4[CH2:24][CH2:23][N:22]([CH3:25])[CH2:21][CH2:20]4)=[CH:15][C:14]=3[O:26][CH:27]([CH3:29])[CH3:28])=[N:6][C:5]=2[C:4]=1[C:32]1[CH:37]=[C:36]([F:38])[CH:35]=[CH:34][C:33]=1[O:39][CH3:40]>C1COCC1.[OH-].[Na+]>[F:38][C:36]1[CH:35]=[CH:34][C:33]([O:39][CH3:40])=[C:32]([C:4]2[C:5]3[N:6]=[C:7]([NH:12][C:13]4[CH:18]=[CH:17][C:16]([N:19]5[CH2:20][CH2:21][N:22]([CH3:25])[CH2:23][CH2:24]5)=[CH:15][C:14]=4[O:26][CH:27]([CH3:29])[CH3:28])[N:8]=[CH:9][C:10]=3[S:11][C:3]=2[CH2:2][OH:1])[CH:37]=1 |f:2.3|
|
Name
|
{[6-(hydroxymethyl)-7-(5-fluoro-2-methoxyphenyl)thieno[3,2-d]pyrimidin-2-yl][4-(4-methylpiperazin-1-yl)-2-(propan-2-yloxy)phenyl]amino}methanol
|
Quantity
|
517 mg
|
Type
|
reactant
|
Smiles
|
OCC1=C(C=2N=C(N=CC2S1)N(C1=C(C=C(C=C1)N1CCN(CC1)C)OC(C)C)CO)C1=C(C=CC(=C1)F)OC
|
Name
|
|
Quantity
|
24 mL
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Type
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solvent
|
Smiles
|
C1CCOC1
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Name
|
|
Quantity
|
10 mL
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Type
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solvent
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
|
Details
|
The mixture is extracted three times with 10 ml of ethyl acetate
|
Type
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WASH
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Details
|
The organic phases are washed with 10 ml of water
|
Type
|
CONCENTRATION
|
Details
|
the organic phases are concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The crude product is purified on 80 g of silica, elution
|
Type
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CUSTOM
|
Details
|
so as to obtain a yellow foam
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Type
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FILTRATION
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Details
|
After trituration with ether, the resulting solid is filtered off
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=CC(=C(C1)C1=C(SC2=C1N=C(N=C2)NC2=C(C=C(C=C2)N2CCN(CC2)C)OC(C)C)CO)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 247 mg | |
YIELD: CALCULATEDPERCENTYIELD | 50.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |